[2,2'-Bipyridine]-3,3'-diamine
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Overview
Description
[2,2'-Bipyridine]-3,3'-diamine is a compound that belongs to the class of aminopyridines It is characterized by the presence of two pyridine rings, each substituted with an amino group
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit receptor tyrosine kinases . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and metabolism.
Mode of Action
This interaction could potentially alter the phosphorylation state of the target, thereby modulating downstream signaling pathways .
Biochemical Pathways
These pathways could include the PI3K/Akt/mTOR pathway, the MAPK pathway, or the JAK/STAT pathway, all of which are critical for cell growth and survival .
Pharmacokinetics
Metabolic stability and the potential for drug-drug interactions could also influence its overall pharmacokinetic profile .
Result of Action
Based on its potential role as a kinase inhibitor, it could lead to decreased phosphorylation of downstream targets, potentially resulting in reduced cell proliferation and increased cell death .
Action Environment
The action, efficacy, and stability of 2-(3-Aminopyridin-2-yl)pyridin-3-amine could be influenced by various environmental factors. These could include the presence of other drugs (potential for drug-drug interactions), the pH of the environment, the presence of certain enzymes or transporters, and patient-specific factors such as age, sex, and genetic polymorphisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2'-Bipyridine]-3,3'-diamine typically involves the reaction of nicotinamide with sodium hypobromite, which is prepared in situ by the reaction of sodium hydroxide and bromine at 70°C . This process is known as the Hofmann rearrangement. The reaction conditions are mild and do not require the use of metals, making it an efficient and environmentally friendly method.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts such as magnesium oxide nanoparticles can further improve the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
[2,2'-Bipyridine]-3,3'-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted pyridines, and various amides and esters, depending on the specific reagents and conditions used .
Scientific Research Applications
[2,2'-Bipyridine]-3,3'-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
[2,2'-Bipyridine]-3,3'-diamine can be compared with other similar compounds, such as:
3-Aminopyridine: A simpler aminopyridine with a single pyridine ring.
2-Aminopyrimidine: A compound with a pyrimidine ring instead of a pyridine ring.
2-(Pyridin-2-yl)pyrimidine: A compound with a pyrimidine ring substituted with a pyridine ring.
The uniqueness of this compound lies in its dual pyridine structure, which provides distinct chemical and biological properties compared to its analogs.
Biological Activity
[2,2'-Bipyridine]-3,3'-diamine is a derivative of bipyridine characterized by two pyridine rings connected by a carbon-carbon bond, with amino groups at the 3 and 3' positions. This structural feature enhances its potential for coordination with metal ions and contributes to its biological activity. This article reviews the biological activities of this compound, focusing on its cytotoxic effects, antioxidant properties, and interaction with biomolecules.
The compound acts as a bidentate ligand , allowing it to form stable complexes with various transition metals such as ruthenium, cobalt, and copper. These complexes often exhibit enhanced solubility and altered electronic characteristics, making them valuable in both biological and chemical applications.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- HeLa Cells : Studies have shown that this compound can induce apoptosis in HeLa cells, a cervical cancer line.
- MCF7 Cells : Similar cytotoxic effects have been observed in MCF7 cells, which are commonly used to study breast cancer.
The mechanism of cytotoxicity is primarily attributed to the compound's ability to bind DNA and disrupt cellular processes. This interaction can lead to the inhibition of DNA replication and transcription, ultimately triggering cell death.
Antioxidant Properties
In addition to its cytotoxic effects, this compound has demonstrated antioxidant properties . It effectively scavenges free radicals, which are implicated in oxidative stress-related diseases. The ability to mitigate oxidative damage suggests potential therapeutic applications in conditions like cancer and neurodegenerative diseases.
Interaction with Biomolecules
The interaction of this compound with biomolecules has been extensively studied. Key findings include:
- DNA Binding : The compound's binding affinity for DNA has been shown to enhance its anticancer activity by stabilizing DNA structures.
- Protein Interaction : It can also interact with various proteins, potentially modulating their activity and influencing metabolic pathways.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on HeLa and MCF7 cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
Case Study 2: Antioxidant Efficacy
In a separate study assessing the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, the compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.
Comparative Analysis
Compound | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Bidentate ligand with amino groups | Cytotoxicity against cancer cells; Antioxidant |
1,10-Phenanthroline | Contains three fused rings | Strong chelating agent; Antimicrobial |
4,4'-Bipyridine | Similar bipyridine structure | Moderate cytotoxicity; Coordination chemistry |
2,2':6',2"-Terpyridine | Three pyridine rings | Advanced materials; Coordination chemistry |
The unique dual amino functionality at the 3 positions of this compound enhances its coordination capabilities compared to other bipyridines.
Properties
IUPAC Name |
2-(3-aminopyridin-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-7-3-1-5-13-9(7)10-8(12)4-2-6-14-10/h1-6H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSHHQCMLSBUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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